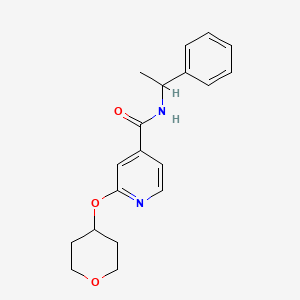

2-(oxan-4-yloxy)-N-(1-phenylethyl)pyridine-4-carboxamide

Description

2-(oxan-4-yloxy)-N-(1-phenylethyl)pyridine-4-carboxamide is a pyridine-4-carboxamide derivative characterized by a tetrahydropyran (oxane) ether substituent at the 2-position of the pyridine ring and an N-(1-phenylethyl)amide group. The oxan-4-yloxy group introduces stereoelectronic effects that may enhance metabolic stability compared to simpler ethers, while the N-(1-phenylethyl) moiety contributes to lipophilicity and receptor-binding interactions .

Properties

IUPAC Name |

2-(oxan-4-yloxy)-N-(1-phenylethyl)pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O3/c1-14(15-5-3-2-4-6-15)21-19(22)16-7-10-20-18(13-16)24-17-8-11-23-12-9-17/h2-7,10,13-14,17H,8-9,11-12H2,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGIOMHWVXLIXCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)C2=CC(=NC=C2)OC3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(oxan-4-yloxy)-N-(1-phenylethyl)pyridine-4-carboxamide typically involves multiple steps:

Formation of the oxane moiety: This can be achieved through the cyclization of a suitable diol precursor under acidic conditions.

Attachment of the oxane to the pyridine ring: This step might involve nucleophilic substitution reactions where the oxane moiety is introduced to the pyridine ring.

Formation of the carboxamide group: This can be done by reacting the pyridine derivative with an appropriate amine (such as 1-phenylethylamine) under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the phenylethyl group or the oxane moiety.

Reduction: Reduction reactions could target the pyridine ring or the carboxamide group.

Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the pyridine ring or the oxane moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) could be used.

Substitution: Reagents such as halogens (e.g., Br₂) or nucleophiles (e.g., NaOH) might be employed.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Neuroprotective Effects

Research has suggested that compounds with a pyridine backbone may possess neuroprotective effects. These effects are often attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells. Further exploration of 2-(oxan-4-yloxy)-N-(1-phenylethyl)pyridine-4-carboxamide could reveal similar properties.

Enzyme Inhibition

Compounds similar to 2-(oxan-4-yloxy)-N-(1-phenylethyl)pyridine-4-carboxamide have been studied for their ability to inhibit specific enzymes involved in disease pathways. For example, inhibitors targeting kinases or proteases have been developed based on pyridine derivatives. The potential for 2-(oxan-4-yloxy)-N-(1-phenylethyl)pyridine-4-carboxamide to act as an enzyme inhibitor warrants further investigation.

Antimicrobial Properties

Pyridine derivatives have also been explored for their antimicrobial activity. The presence of the oxane moiety may enhance the compound's ability to penetrate microbial membranes, suggesting potential applications in developing new antimicrobial agents.

Polymer Development

The unique structure of 2-(oxan-4-yloxy)-N-(1-phenylethyl)pyridine-4-carboxamide can be utilized in the synthesis of advanced polymers. Its functional groups allow for modification and incorporation into polymer matrices, potentially leading to materials with tailored properties for applications in coatings, adhesives, and drug delivery systems.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyridine-4-carboxamide derivatives are widely explored in medicinal chemistry due to their structural versatility. Below is a detailed comparison of 2-(oxan-4-yloxy)-N-(1-phenylethyl)pyridine-4-carboxamide with structurally and functionally related analogs:

Structural Analogues

Pharmacological and Physicochemical Differences

- Core Heterocycle : The pyridine ring in the target compound offers planar rigidity, favoring interactions with hydrophobic enzyme pockets. In contrast, pyrimidine-based analogs (e.g., ) exhibit distinct hydrogen-bonding patterns due to the additional nitrogen atom .

- Substituent Effects: The oxan-4-yloxy group in the target compound improves metabolic stability compared to thiazolidinone-containing analogs (e.g., 5d, 5f), which are prone to hydrolysis .

- Anti-inflammatory Activity: Thiazolidinone derivatives (5d, 5f) demonstrate potent anti-inflammatory effects (IC₅₀ <15 μM) via COX-2 inhibition, while the oxetane-containing target compound lacks direct activity data but may share mechanistic pathways .

3D-QSAR and Molecular Modeling Insights

3D-QSAR studies on pyridine-4-carboxamide derivatives (e.g., ) highlight the importance of:

- Steric bulk : Bulky substituents (e.g., oxan-4-yloxy) improve selectivity but may reduce binding affinity compared to smaller groups like 4-chlorophenyl .

Biological Activity

2-(oxan-4-yloxy)-N-(1-phenylethyl)pyridine-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and relevant case studies.

Chemical Structure and Properties

The chemical formula for 2-(oxan-4-yloxy)-N-(1-phenylethyl)pyridine-4-carboxamide is with a molecular weight of approximately 313.35 g/mol. Its structure features a pyridine ring substituted with a carboxamide group and an oxane ether linkage, which may contribute to its biological properties.

Research indicates that compounds similar to 2-(oxan-4-yloxy)-N-(1-phenylethyl)pyridine-4-carboxamide exhibit various mechanisms of action, including:

- Kinase Inhibition : Many pyridine derivatives act as kinase inhibitors, which can modulate signaling pathways involved in cell proliferation and apoptosis .

- Apoptosis Induction : Some derivatives have been shown to induce apoptosis in cancer cells by activating caspases and cleaving PARP, leading to cell death .

- Antifungal Activity : Certain analogs have demonstrated antifungal properties by disrupting cellular functions in pathogenic fungi .

Table 1: Summary of Biological Activities

Case Study 1: Kinase Inhibition

A study on similar compounds showed that they effectively inhibited certain kinases associated with cancer progression. The inhibition led to a significant reduction in tumor growth in xenograft models, highlighting the therapeutic potential of such compounds in oncology .

Case Study 2: Apoptosis Induction

In a study focused on apoptosis inducers, derivatives similar to 2-(oxan-4-yloxy)-N-(1-phenylethyl)pyridine-4-carboxamide were evaluated for their ability to trigger apoptotic pathways. The compound exhibited significant activity, leading to tumor growth inhibition in animal models .

Case Study 3: Antifungal Properties

A recent investigation into novel pyridine carboxamide derivatives found that some exhibited potent antifungal activity against Candida species. The study concluded that structural modifications could enhance their efficacy against resistant strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.